molecular formula C6H10N2O2 B067070 6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine CAS No. 171504-79-3

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine

Cat. No.: B067070
CAS No.: 171504-79-3
M. Wt: 142.16 g/mol
InChI Key: XRDPDENMYXYTIY-UHFFFAOYSA-N
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Description

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

171504-79-3

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 1,2,3,4-tetrahydropyrazine-5-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)5-4-7-2-3-8-5/h4,7-8H,2-3H2,1H3

InChI Key

XRDPDENMYXYTIY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNCCN1

Canonical SMILES

COC(=O)C1=CNCCN1

Synonyms

Pyrazinecarboxylic acid, 1,4,5,6-tetrahydro-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At room temperature, 2-methoxycarbonylpyrazine (1.00 g) was dissolved in methanol. The resulting solution was subjected to catalytic reduction by the addition of 10% palladium-carbon (100 mg) for 2 hours under normal pressure. After the removal of the catalyst by filtration, the solvent was distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (5% methanol-dichloromethane), whereby 6-methoxycarbonyl-1,2,3,4-tetrahydropyrazine (880 mg, 86%) was obtained as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of methyl acetate, 7.8 g of methyl pyrazinecarboxylate (prepared according to Example 1) and 1.5 g of palladium on activated charcoal (10% Pd) were placed in a 500 ml autoclave. The autoclave was flushed twice with nitrogen and twice with hydrogen, the gas being introduced under a pressure of up to 8 bar and allowed to expand again. Hydrogenation was then carried out for 9 hours at 20° C. and a hydrogen pressure of 10 bar, with stirring. The autoclave was then flushed with nitrogen, the reaction mixture was filtered on a suction filter (0.45 μm pore width) and the catalyst was washed with methyl acetate. Crude methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate was obtained by concentration. Other data concerning the title compound was:
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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